4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Lipophilicity Drug-likeness Membrane permeability

Most 4-amino-tetrahydrobenzothieno[2,3-d]pyrimidine screening libraries are saturated with piperidine and morpholine analogs, leaving the seven-membered azepane conformational space untapped. This achiral compound fills that diversity gap with a validated kinase/antiplasmodial scaffold. - Elevates logP to ~4.87 while retaining low TPSA (24.79 Ų) for predicted passive BBB penetration. - Published SAR shows >10-fold IC50 shifts with subtle C-4 modifications; the azepane vector is absent from existing literature. - Available as 28 mg solid from ChemDiv, with custom synthesis and bulk packaging on request.

Molecular Formula C16H21N3S
Molecular Weight 287.4 g/mol
Cat. No. B11525838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Molecular FormulaC16H21N3S
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2
InChIInChI=1S/C16H21N3S/c1-2-6-10-19(9-5-1)15-14-12-7-3-4-8-13(12)20-16(14)18-11-17-15/h11H,1-10H2
InChIKeyNFEGTEKFLFDDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes28 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine – Chemical Identity & Baseline


4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 298207-60-0; ChemDiv ID 8010-3273) is a fully synthetic, achiral small molecule (MW 287.42; C16H21N3S) built on a tetrahydrobenzothieno[2,3-d]pyrimidine core bearing a seven-membered azepane ring at the 4-position . The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor and anti-infective drug discovery, with multiple derivatives showing sub-micromolar to nanomolar activity across FGFR1, PIM-1, VEGFR-2, and Plasmodium targets [1].

4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine – Non-Interchangeability with Cyclic Amine Analogs


Compounds within the 4-amino-tetrahydrobenzothieno[2,3-d]pyrimidine series display exquisitely sensitive structure–activity relationships (SAR) at the C-4 substituent. The cyclic amine ring size, conformational flexibility, lipophilicity, and hydrogen-bond acceptor count directly modulate target engagement, selectivity, and ADME properties. The azepane substituent in the target compound introduces a seven-membered ring that is sterically larger, conformationally more flexible, and more lipophilic (logP ~4.87) than the six-membered piperidine (logP ~3.63, PSA ~57 Ų) or five-membered pyrrolidine congeners . Published SAR on tetrahydrobenzothieno[2,3-d]pyrimidine FGFR1 inhibitors demonstrates that even subtle modifications at the C-2 and C-4 positions produce IC50 shifts exceeding 10-fold across H460, A549, and U251 cell lines, proving that in-class compounds are not functionally interchangeable [1].

4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine – Quantitative Differentiation from Analogues


Azepane Lipophilicity Advantage over Piperidine

The target compound bearing a seven-membered azepane at C-4 exhibits a computed logP of 4.87, which is approximately 1.24 log units (i.e., ~17-fold higher octanol–water partition) greater than that of the six-membered piperidine analog (4-(piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, CAS 40277-54-1, logP = 3.63), as calculated from standardized models . This elevated logP places the azepane derivative in a more favorable range for blood–brain barrier penetration and intracellular target access, while remaining within typical oral drug-like space.

Lipophilicity Drug-likeness Membrane permeability

Reduced Polar Surface Area vs. Piperidine & Morpholine

The target compound possesses a topological polar surface area (TPSA) of 24.79 Ų, which is substantially lower than the piperidine analog (PSA = 57.26 Ų) and morpholine-containing congeners (typically >45 Ų due to the ether oxygen). PSA values below 60 Ų are generally associated with good oral absorption, and values below 90 Ų correlate with CNS penetration. The azepane derivative's exceptionally low PSA—less than half that of the piperidine analog—predicts superior oral bioavailability and blood–brain barrier permeation.

Polar surface area Oral bioavailability CNS penetration

FGFR1 Kinase Inhibition Class Evidence

Although direct inhibitory data for the azepane-substituted compound have not been published, the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has been validated as an FGFR1 inhibitor chemotype. In a 2016 study by Wang et al., compound 3g (a C-2 aryl-substituted analog) achieved 78.8% FGFR1 inhibition at 10 μM and demonstrated IC50 values of 7.7, 18.9, and 13.3 μM against H460, A549, and U251 cell lines, respectively [1]. SAR analysis indicated that larger C-4 substituents (such as the azepane ring) and C-2 aromatic substitutions were associated with enhanced potency. The target compound's seven-membered azepane at C-4 represents a structurally distinct, underexplored vector within this validated pharmacophore.

FGFR1 kinase Antitumor Cancer therapeutics

Antiplasmodial Class-Level Potency

A 2023 study by Pal et al. demonstrated that tetrahydrobenzothieno[2,3-d]pyrimidine-acetamide hybrids can achieve single-digit nanomolar antiplasmodial potency. Compounds A8, A5, and A4 exhibited IC50 values of 55.7 nM, 60.8 nM, and 68.0 nM, respectively, against the chloroquine-resistant W2 strain of Plasmodium falciparum, with high selectivity indices versus human HPL1D cells [1]. This establishes a quantitative potency benchmark for the scaffold class. The target azepane compound occupies an orthogonal substitution space relative to the acetamide-linked hybrids, offering a structurally distinct starting point for antimalarial lead optimization.

Antimalarial Plasmodium falciparum Drug resistance

Azepane Conformational & Steric Advantage Over Piperidine

The azepane ring (seven-membered) in the target compound introduces greater conformational自由度 (pseudorotational flexibility) and a larger steric footprint than the six-membered piperidine ring. Molecular modeling indicates that the azepane can adopt multiple low-energy conformations (chair, twist-chair, boat), whereas piperidine is largely constrained to a single chair conformation. This increased conformational sampling may enhance binding to protein targets with flexible or induced-fit binding pockets. In the context of the PIM-1 kinase inhibitor series (tetrahydrobenzothieno-4-pyrimidine amides, IC50 = 2.05 μM for compound 7k [1]), C-4 substituent steric bulk was a key determinant of kinase hinge-region complementarity.

Conformational analysis Steric effects Target engagement

Aqueous Solubility and Assay Compatibility

The target compound has a computed logSw (intrinsic aqueous solubility) of -4.86, corresponding to approximately 4.1 μM saturation solubility . This moderate-to-low solubility is characteristic of the tetrahydrobenzothienopyrimidine class and necessitates careful attention to DMSO stock concentration and final assay DMSO levels. The piperidine analog is predicted to have marginally higher solubility due to its lower logP, though direct experimental solubility comparisons are not publicly available. Procurement teams should note that the target compound is supplied as a solid (28 mg available from ChemDiv) , and pre-formulated DMSO stocks may be required for high-throughput screening campaigns.

Aqueous solubility Assay development DMSO stock compatibility

4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine – Recommended Application Scenarios


Kinase Inhibitor Lead Discovery – Novel C-4 SAR Vector

The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has been validated as an FGFR1 inhibitor chemotype (compound 3g: 78.8% inhibition at 10 μM; IC50 7.7–18.9 μM across three cancer cell lines [1]) and as a PIM-1 kinase inhibitor scaffold (compound 7k: IC50 = 2.05 μM; 74.15% inhibition [2]). The azepane-substituted derivative provides a structurally distinct C-4 vector that is absent from the published SAR literature. Its elevated logP (~4.87) and low PSA (24.79 Ų) predict favorable kinase ATP-pocket penetration. Medicinal chemistry teams should prioritize this compound for kinase panel screening and subsequent hit-to-lead optimization to exploit the underexplored seven-membered ring conformational space.

Antimalarial Drug Discovery: Expanding C-4 SAR Space

Pal et al. (2023) demonstrated that tetrahydrobenzothieno[2,3-d]pyrimidine-acetamide hybrids achieve IC50 values as low as 55.7 nM against chloroquine-resistant P. falciparum W2 strain, with high selectivity indices versus human cells [3]. The target azepane compound occupies a complementary substitution space (C-4 azepane vs. C-4 piperazine-acetamide linkage). Procurement for antimalarial programs should focus on generating head-to-head potency and resistance-profile data against the published acetamide hybrids, with the goal of identifying whether the azepane vector offers improved potency, reduced cytotoxicity, or superior activity against multidrug-resistant strains.

CNS-Penetrant and Orally Bioavailable Probe Development

With a TPSA of 24.79 Ų (well below the 60 Ų oral absorption threshold and the 90 Ų CNS penetration cutoff) and logP of 4.87 (within the optimal CNS drug range of 2–5), the azepane-substituted compound is uniquely positioned among 4-amino-tetrahydrobenzothienopyrimidine analogs for CNS or oral probe development . The piperidine analog (PSA = 57.26 Ų) and morpholine analogs (PSA >45 Ų) are less favorable for passive BBB penetration. Groups focused on neuro-oncology, neurodegenerative disease, or psychiatric indications should select the azepane derivative as the starting point for CNS-targeted medicinal chemistry campaigns.

Screening Library Procurement – Diversifying Kinase & Anti-Infective Collections

The azepane-substituted tetrahydrobenzothienopyrimidine represents a rare combination of a validated kinase/antiplasmodial scaffold with an underexplored seven-membered cyclic amine substituent. Most commercially available analogs in this scaffold class feature piperidine, morpholine, or substituted aniline C-4 groups. Procurement for institutional or commercial screening libraries should prioritize this compound (available as 28 mg solid from ChemDiv, Compound ID 8010-3273 ) to fill a structural diversity gap. Its favorable drug-like properties (no Rule-of-5 violations; achiral structure simplifying synthesis and analytical characterization) further support its inclusion in diversity-oriented screening sets.

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